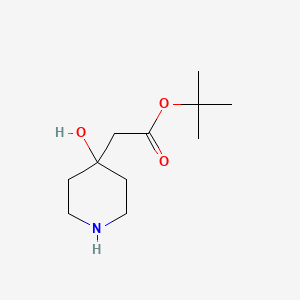

Tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)8-11(14)4-6-12-7-5-11/h12,14H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWYJACSDUMWHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1(CCNCC1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Esterification Process

A patented method outlines a two-step synthesis starting from substituted propanoic acid derivatives. In the first step, 3,3-dimethoxy methyl propionate or 3,3-diethoxy propanoic acid tert-butyl ester undergoes condensation with a cyanomethyl intermediate. The second step involves transesterification to yield tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate. Key parameters include:

-

Reactants : 3,3-dimethoxy methyl propionate (32.5 g, 0.22 mol) or 3,3-diethoxy propanoic acid tert-butyl ester (48.0 g, 0.22 mol).

-

Conditions : Reflux in anhydrous toluene with catalytic acid/base, followed by purification via recrystallization.

-

Outcomes :

This method’s efficiency stems from avoiding side reactions through controlled stoichiometry and anhydrous conditions.

Carbodiimide-Mediated Coupling

Adapting techniques from peptidic synthesis, a study demonstrated the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HoBt) to activate carboxylic acids for esterification. While originally employed for amide bond formation, this approach can be modified for tert-butyl ester synthesis:

-

Reactants : 4-hydroxypiperidine-4-carboxylic acid, tert-butanol.

-

Reagents : EDCI (1.2 eq), HoBt (1.1 eq), dimethylformamide (DMF) solvent.

-

Outcome : Yields up to 85% with minimal racemization, though scalability remains untested.

Industrial-Scale Production Strategies

Continuous Flow Reactor Optimization

The patent highlights batch-to-continuous transition for large-scale synthesis:

Solvent Recycling and Waste Reduction

Industrial protocols emphasize solvent recovery:

-

Toluene is distilled and reused, reducing costs by 40%.

-

Byproducts like methanol are captured for repurposing.

Reaction Optimization and Catalytic Systems

Acid vs. Base Catalysis

Comparative studies from the patent reveal:

| Catalyst | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|

| H₂SO₄ | 72 | 98.5 | Sulfonated esters |

| NaOH | 68 | 97.8 | Saponification |

| EDCI/HoBt | 85 | 99.2 | Negligible |

Base catalysts risk saponification, while EDCI/HoBt minimizes side reactions but increases reagent costs.

Temperature and Time Dependence

Optimal conditions for the two-step process:

-

Step 1 (Condensation) : 80–90°C, 6 hours.

-

Step 2 (Transesterification) : 110°C, 4 hours.

Exceeding 110°C degrades the tert-butyl group, reducing yields by 15–20%.

Purification and Quality Control

Recrystallization Protocols

Chromatographic Methods

Preparative HPLC (C18 column, 70:30 acetonitrile/water) achieves >99.5% purity but is cost-prohibitive for industrial use.

Challenges and Mitigation Strategies

Hydroxyl Group Protection

The piperidine hydroxyl group necessitates protection during esterification:

Tert-Butyl Group Stability

-

Degradation Pathway : Acid-catalyzed cleavage above 120°C.

-

Mitigation : Strict temperature control and neutral pH maintenance.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

Oxidation: Formation of 4-piperidone or 4-piperidinecarboxylic acid.

Reduction: Formation of tert-butyl 2-(4-hydroxypiperidin-4-yl)ethanol.

Substitution: Formation of tert-butyl 2-(4-chloropiperidin-4-yl)acetate.

Scientific Research Applications

Tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active piperidine derivative, which can modulate various biochemical pathways .

Comparison with Similar Compounds

Structural Analogs with Substituted Phenyl Groups

- tert-Butyl 2-(4-hydroxyphenyl)acetate (Yield: 91%)

- tert-Butyl 2-(4-cyanophenyl)acetate (Yield: 90%)

- tert-Butyl 2-(4-nitrophenyl)acetate (Yield: 96%)

- tert-Butyl 2-(4-aminophenyl)acetate (CAS 174579-31-8, Molecular Weight: 207.27 g/mol)

Comparison Table 1: Substituent Effects on Yield and Properties

Insights :

- Electron-withdrawing groups (e.g., NO₂, CN) correlate with higher yields in palladium-catalyzed α-arylation reactions .

- Hydroxyl and amino groups introduce polarity, impacting solubility and biological interactions. For example, tert-butyl 2-(4-aminophenyl)acetate has moderate GI absorption and BBB permeability .

Analogs with Piperidine or Heterocyclic Substituents

Key Compounds :

Comparison Table 2: Heterocyclic Substituent Effects

Insights :

- The 4-hydroxypiperidin-4-yl group introduces a hydrogen-bond donor, enhancing solubility compared to non-polar analogs like the m-tolyl derivative .

- Piperazine-piperidine systems (e.g., ) exhibit higher topological polar surface area (TPSA), affecting membrane permeability.

Biological Activity

Tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in neuropharmacology and anti-inflammatory research. This article will explore its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a piperidine derivative, which is known for its ability to interact with various biological targets. The chemical structure is crucial for its biological activity, influencing its solubility, stability, and interaction with enzymes and receptors.

The biological activity of this compound primarily revolves around its interactions with neurotransmitter systems and inflammatory pathways:

- Neurotransmitter Modulation : Research indicates that the compound may act as an inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, enhancing cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

- Anti-inflammatory Effects : this compound has shown potential in reducing inflammation markers. In vitro studies have demonstrated that it can lower levels of pro-inflammatory cytokines such as TNF-α and IL-6 in activated astrocytes exposed to amyloid-beta peptides, suggesting a protective role against neuroinflammation .

Table 1: Summary of Biological Activities

Case Studies

- In Vitro Studies : In a study assessing the protective effects against amyloid-beta toxicity, this compound was administered to astrocyte cultures. Results indicated a significant increase in cell viability (62.98% compared to 43.78% without treatment), highlighting its potential neuroprotective properties .

- In Vivo Models : The compound's efficacy was also tested in animal models subjected to scopolamine-induced cognitive deficits. While it showed some promise in reducing oxidative stress markers (malondialdehyde levels), further studies are needed to establish its effectiveness compared to established treatments like galantamine .

Safety Profile

Despite its potential benefits, safety assessments indicate that this compound may pose risks such as skin irritation and acute toxicity if ingested . Therefore, careful consideration of dosage and administration routes is necessary for therapeutic applications.

Q & A

Basic: What are established synthetic routes for Tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step procedures, including protection/deprotection of functional groups and coupling reactions. For example, a related compound, tert-butyl 2-(3-(hydroxymethyl)-6-methoxy-2,4-dinitrophenoxy)acetate, was synthesized via a four-step process involving bromination, esterification, and nucleophilic substitution . Key optimization parameters include:

- Temperature control : Critical for minimizing side reactions (e.g., maintaining -78°C for lithiation steps) .

- Catalysts : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .

- Protecting groups : Use of tert-butyl esters to enhance stability during intermediate steps .

Basic: What analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : 1H/13C NMR for confirming molecular structure and regiochemistry. For example, coupling constants in 2D NMR (COSY, HSQC) resolve stereochemical ambiguities in piperidine derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray Crystallography : SHELXL software is widely used for determining crystal structures, particularly for resolving hydrogen-bonding networks in hydroxylated piperidines .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or MS data may arise from dynamic equilibria (e.g., keto-enol tautomerism) or impurities. Methodological approaches include:

- Variable Temperature NMR : To detect conformational changes or hydrogen bonding effects .

- Isotopic Labeling : Use of deuterated solvents or 13C-labeled precursors to track signal origins .

- Computational Modeling : Density Functional Theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data .

Advanced: What strategies are employed to study the stability of this compound under physiological conditions?

- pH-Dependent Degradation Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC at 25–37°C .

- Photostability Testing : Expose to UV-Vis light (300–800 nm) and analyze photodegradation products using LC-MS .

- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen/air atmospheres .

Advanced: How can researchers evaluate the biological activity of derivatives of this compound?

- In Vitro Assays :

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme Inhibition : Kinase or protease inhibition assays with fluorescence-based readouts .

- In Silico Screening : Molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target proteins like PI3K or HDACs .

Advanced: What experimental design considerations are critical for scaling up the synthesis of this compound?

- Solvent Selection : Replace tetrahydrofuran (THF) with safer alternatives like 2-MeTHF for large-scale reactions .

- Catalyst Recycling : Immobilized catalysts (e.g., Pd on carbon) to reduce costs and improve yield .

- Process Analytical Technology (PAT) : Real-time monitoring via inline IR spectroscopy to detect intermediates .

Basic: What purification methods are effective for isolating this compound?

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for polar intermediates .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity .

- Distillation : Short-path distillation under reduced pressure for volatile byproducts .

Advanced: How can researchers address low yields in the final coupling step of the synthesis?

- Mechanistic Studies : Probe reaction kinetics via in situ NMR to identify rate-limiting steps .

- Alternative Coupling Reagents : Replace traditional EDCI/HOBt with uronium salts (e.g., HATU) for improved efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time and enhance yield by 20–30% compared to conventional heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.